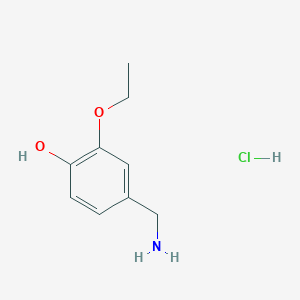

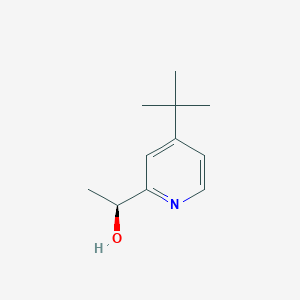

![molecular formula C16H15F2NOS B2555718 苯并[b]噻吩-2-基(1,1-二氟-6-氮杂螺[2.5]辛-6-基)甲酮 CAS No. 2097915-86-9](/img/structure/B2555718.png)

苯并[b]噻吩-2-基(1,1-二氟-6-氮杂螺[2.5]辛-6-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is a compound that belongs to the class of benzothiophene derivatives . Benzothiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .

Synthesis Analysis

The synthesis of benzothiophene derivatives involves regioselective coupling reactions and electrophilic cyclization reactions . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of benzothiophene derivatives has been studied using single-crystal X-ray structural analysis . This information has been used in the determination of the electronic band structures, densities of states (DOS), effective transfer integrals, and effective charge-carrier masses via density functional theory (DFT) methods .Chemical Reactions Analysis

Benzothiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .科学研究应用

聚合物太阳能电池

周等人进行的一项研究强调了使用溶剂处理方法提高聚合物太阳能电池效率的方法。这种方法改善了内置电压,降低了串联电阻,并增强了电荷传输特性,从而提高了采用噻吩并[3,4-b]-噻吩衍生物的器件性能 (周等人,2013).

有机合成

雷迪等人报道了一种催化的串联氮杂-Piancatelli 重排/迈克尔反应,用于合成 3,4-二氢-2H-苯并[b][1,4]噻嗪和恶嗪衍生物,展示了苯并[b]噻吩在有机合成中的多功能性 (雷迪等人,2012).

荧光和类大麻素受体配体

陈等人通过 Pd 催化的偶联反应展示了 2-取代苯并[b]噻吩的合成,得到具有作为荧光量子产率材料和类大麻素受体配体潜力的化合物 (陈等人,2017).

对亲核试剂的反应性

普泽等人通过氧化合成了一种衍生物,探索了它对含硫和含氧亲核试剂的反应性。这种方法提供了一种直接的方法来功能化 2-酰基-苯并[b]噻吩衍生物 (普泽等人,1998).

HIV 进入抑制剂

沃森等人讨论了一种有效的变构非竞争性 HIV 进入抑制剂基于 CCR5 受体的作用机制,强调了苯并[b]噻吩衍生物在治疗 HIV 中的治疗潜力 (沃森等人,2005).

功能性构件

卡茨施等人描述了双(苯并[b]噻吩-2-基)甲烷衍生物的合成,检查了它们的晶体结构,并证实了它们作为药物中功能性构件的潜力 (卡茨施等人,2016).

分散染料

巴蒂和塞沙德里从苯并[b]噻吩-3(2H)-酮-1,1-二氧化物合成了新型分散染料,展示了在纺织工业中的应用 (巴蒂和塞沙德里,2004).

抗癌剂

徐等人评估了新的吡唑啉衍生物,包括苯并[b]噻吩-2-基化合物,在 HepG-2 细胞系中的抗癌活性,证明了作为抗癌剂的巨大潜力 (徐等人,2017).

未来方向

The future directions in the research of benzothiophene derivatives could involve exploring new molecules with potential biological activity . Additionally, the development of more efficient synthetic methods and the study of their applications in various fields such as medicinal chemistry and material science could be potential future directions .

作用机制

Target of Action

The primary targets of Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2Similar compounds have been found to interact with various receptors

Mode of Action

The exact mode of action of Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2It is known that similar compounds can bind with high affinity to multiple receptors , which could lead to various biological effects.

Biochemical Pathways

The specific biochemical pathways affected by Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2Similar compounds have been found to possess various biological activities , suggesting that they may affect multiple pathways.

Result of Action

The molecular and cellular effects of Benzo[b]thiophen-2-yl(1,1-difluoro-6-azaspiro[2Similar compounds have shown various biological activities , indicating that they may have diverse molecular and cellular effects.

属性

IUPAC Name |

1-benzothiophen-2-yl-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NOS/c17-16(18)10-15(16)5-7-19(8-6-15)14(20)13-9-11-3-1-2-4-12(11)21-13/h1-4,9H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEDGTINNCLIIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC2(F)F)C(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

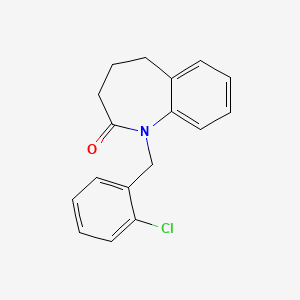

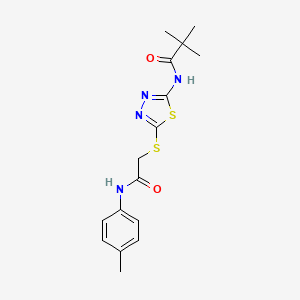

![1'-(4-(Morpholinosulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2555648.png)

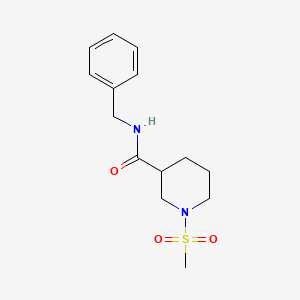

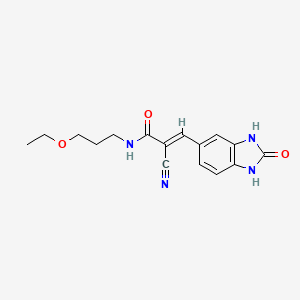

![2,4,5-trifluoro-3-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2555650.png)

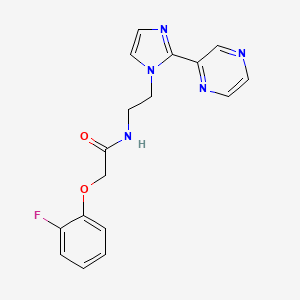

![1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2555651.png)

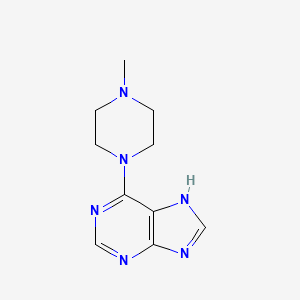

![N-(4-bromophenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2555652.png)

![Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate](/img/structure/B2555656.png)